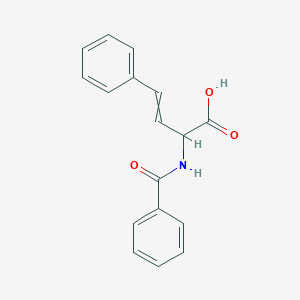
2-Benzamido-4-phenylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-4-phenylbut-3-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzamido group and a phenyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-4-phenylbut-3-enoic acid typically involves the reaction of benzamide with 4-phenylbut-3-enoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various amide or ester derivatives.
Scientific Research Applications
2-Benzamido-4-phenylbut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzamido-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-4-phenylbutanoic acid: Similar structure but lacks the double bond in the butenoic acid moiety.
4-Phenylbut-3-enoic acid: Lacks the benzamido group.
Benzamide: Lacks the butenoic acid moiety.
Uniqueness
2-Benzamido-4-phenylbut-3-enoic acid is unique due to the presence of both the benzamido and phenyl groups attached to a butenoic acid backbone.
Properties
CAS No. |
58178-31-7 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-benzamido-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-12,15H,(H,18,19)(H,20,21) |
InChI Key |
NTSLVWLQWDGUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



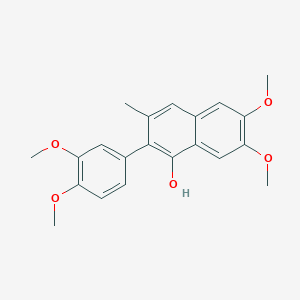
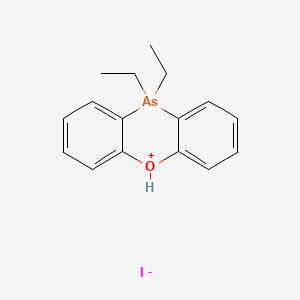
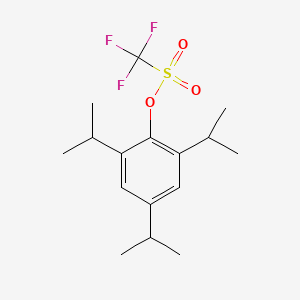

![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
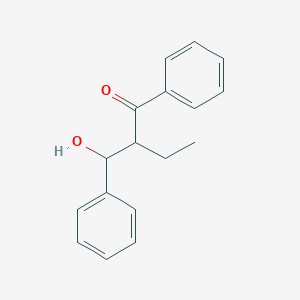
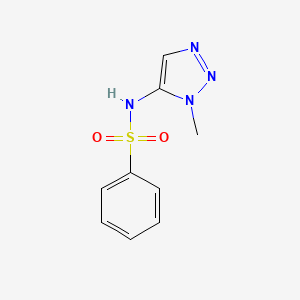
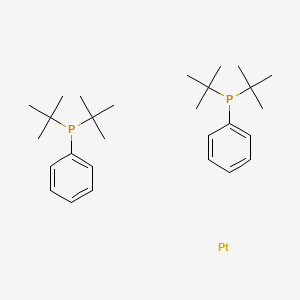
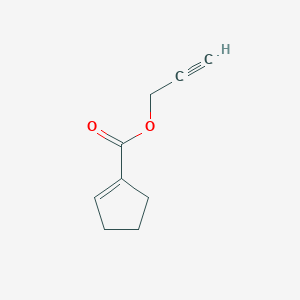
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
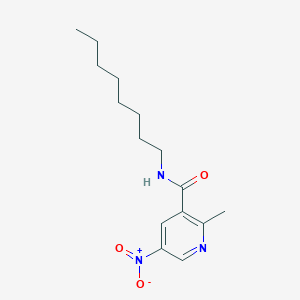
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
